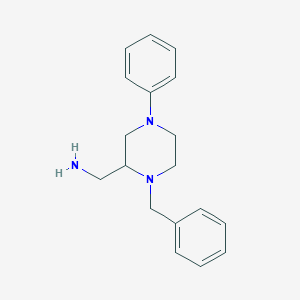
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of phenyl piperazine with benzyl chloride under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler derivative with similar biological activities.
4-Phenylpiperidine: Another piperazine derivative with distinct pharmacological properties.
N-Benzylpiperazine: Known for its stimulant effects and used in various research studies.
Uniqueness
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H23N3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1-benzyl-4-phenylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-13-18-15-21(17-9-5-2-6-10-17)12-11-20(18)14-16-7-3-1-4-8-16/h1-10,18H,11-15,19H2 |
InChI Key |
VSYZSVPGABQAMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C2=CC=CC=C2)CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
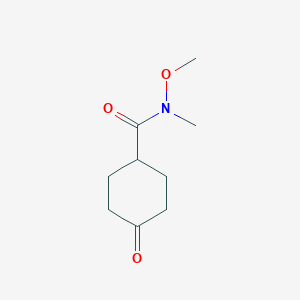
![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)
![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)
![1-[3-(4-Iodophenoxy)propyl]-2-methylpyrrolidine](/img/structure/B8628857.png)
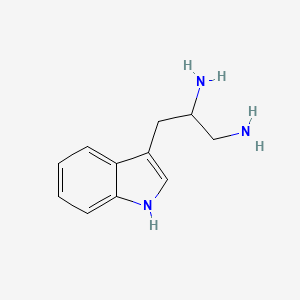
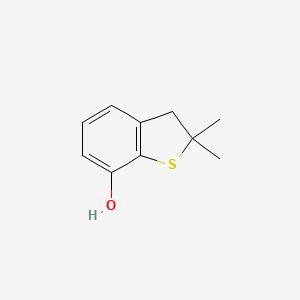
![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)
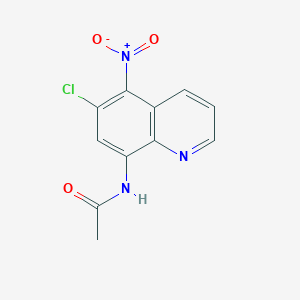
![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)
![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
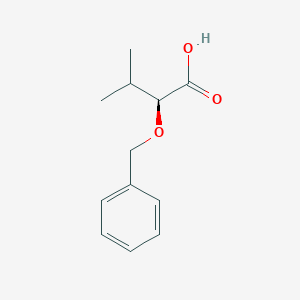
![5-Trifluoromethoxy-benzo[b]thiophene](/img/structure/B8628893.png)
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)
